REACTION_CXSMILES
|
CN(C=[N:5][C:6]1[N:7]([CH2:11][CH:12]=[CH2:13])[CH:8]=[CH:9][N:10]=1)C>Cl>[NH2:5][C:6]1[N:7]([CH2:11][CH:12]=[CH2:13])[CH:8]=[CH:9][N:10]=1
|
Name
|
2-(Dimethylaminomethylene)amino-1-(2-propenyl)imidazole
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=NC=1N(C=CN1)CC=C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in aqueous saturated sodium carbonate solution (1 ml)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the organic compounds were extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography on silica gel (eluent: chloroform-methanol-ammonia water=20: 1:0.1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N(C=CN1)CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |